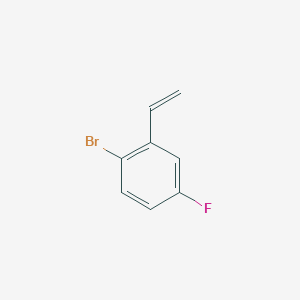

1-Bromo-2-ethenyl-4-fluorobenzene

Übersicht

Beschreibung

“1-Bromo-2-ethenyl-4-fluorobenzene” is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is a colorless liquid of low acute toxicity . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis . The CAS Number of this compound is 828267-47-6 .

Synthesis Analysis

One of the most common reactions involving 1-Bromo-2-Fluorobenzene is nucleophilic substitution. This reaction involves the replacement of the bromine atom with a nucleophile, resulting in the formation of a new compound . It is also commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .

Molecular Structure Analysis

The molecular formula of “1-Bromo-2-ethenyl-4-fluorobenzene” is C8H6BrF . The average mass is 199.020 Da and the monoisotopic mass is 197.948029 Da . The InChI Code is 1S/C8H6BrF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2 .

Chemical Reactions Analysis

“1-Bromo-2-ethenyl-4-fluorobenzene” is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides Flusilazole .

Physical And Chemical Properties Analysis

The physical form of “1-Bromo-2-ethenyl-4-fluorobenzene” is liquid . It has a molecular weight of 201.04 . The storage temperature is -10 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“1-bromo-4-fluoro-2-vinylbenzene” is used as a reactant in the synthesis of various organic compounds . It’s a versatile building block in organic chemistry, contributing to the structural diversity of the synthesized molecules .

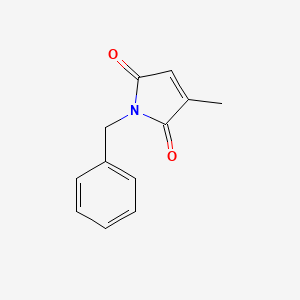

Cycloaddition Reactions

This compound has been studied for its reactivity in [3 + 2] cycloaddition reactions . The regioselectivity and the mechanism of these reactions were investigated under the molecular electron density theory (MEDT) at the B3LYP/6-311++G (d,p) computational level .

Synthesis of N-Fused Tricyclic Indoles

“1-bromo-4-fluoro-2-vinylbenzene” is used as a reactant in the synthesis of N-fused tricyclic indoles . These compounds have significant importance in medicinal chemistry due to their wide range of biological activities .

Synthesis of Anti-Inflammatory Agents

This compound is used in the synthesis of anti-inflammatory agents . The bromine and fluorine atoms in the compound can enhance the biological activity of the synthesized drugs .

Synthesis of Benzofuran

“1-bromo-4-fluoro-2-vinylbenzene” is used in the synthesis of benzofuran . Benzofuran is a heterocyclic compound that is a constituent of several volatile aromatic compounds and is used in various chemical industries .

Inhibition of SARS-CoV-2

The efficiency of isoxazolines, synthesized from “1-bromo-4-fluoro-2-vinylbenzene”, against SARS-CoV-2 has been investigated . According to the docking analysis, 5-(p-bromophenyl)-3-phenyl-2-isoxazoline shows better interactions for the inhibition of SARS-CoV-2 in comparison to chloroquine .

Safety and Hazards

The safety information for “1-Bromo-2-ethenyl-4-fluorobenzene” includes several hazard statements: H227, H302, H315, H319, H335 . These indicate that it is a flammable liquid and vapour, may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-4-fluoro-2-vinylbenzene is the benzene ring, a cyclic compound with six pi electrons . The benzene ring is especially stable due to the delocalization of these electrons in six p orbitals above and below the plane of the ring . This stability is maintained during reactions, making the benzene ring a key target for electrophilic aromatic substitution .

Mode of Action

The interaction of 1-Bromo-4-fluoro-2-vinylbenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Bromo-4-fluoro-2-vinylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, while maintaining the aromaticity of the ring . The downstream effects of this pathway include the formation of various substituted benzene derivatives .

Pharmacokinetics

Given its molecular weight of 20104 , it is likely to have good bioavailability

Result of Action

The molecular effect of 1-Bromo-4-fluoro-2-vinylbenzene’s action is the formation of a substituted benzene ring . On a cellular level, this can lead to various effects depending on the specific cells and tissues involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-fluoro-2-vinylbenzene. For instance, the presence of other chemicals, temperature, and pH can affect the rate of electrophilic aromatic substitution . Additionally, the compound’s physical form (it is a liquid ) and its stability in various environments can also influence its action.

Eigenschaften

IUPAC Name |

1-bromo-2-ethenyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBWASPURDORDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459779 | |

| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-ethenyl-4-fluorobenzene | |

CAS RN |

828267-47-6 | |

| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828267-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-ethenyl-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

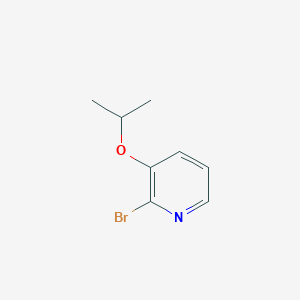

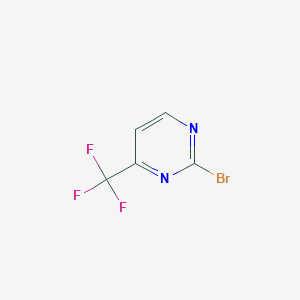

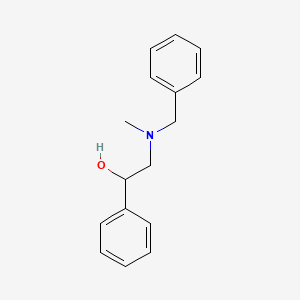

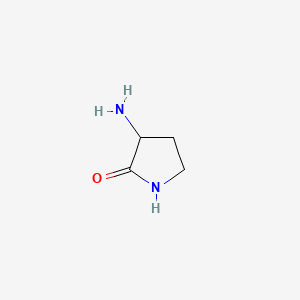

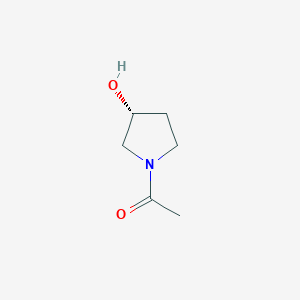

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)

![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)